RG 14921

Description

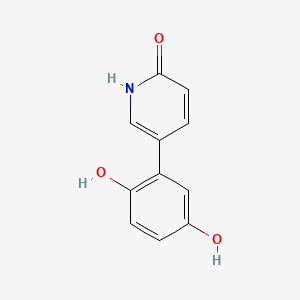

5-(2,5-Dihydroxyphenyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted at the 5-position with a 2,5-dihydroxyphenyl group. This structure confers unique physicochemical and biological properties, including hydrogen-bonding capacity via its phenolic hydroxyl groups and aromatic conjugation. For instance, chalcone derivatives like 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (–5) share the 2,5-dihydroxyphenyl moiety, highlighting its role in solvatochromism and cytotoxicity.

Properties

CAS No. |

144909-21-7 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H9NO3/c13-8-2-3-10(14)9(5-8)7-1-4-11(15)12-6-7/h1-6,13-14H,(H,12,15) |

InChI Key |

BTJICUWFWQIODX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)O |

Appearance |

Solid powder |

Other CAS No. |

144909-21-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RG 14921; RG14921; RG-14921. |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Groups : The 2,5-dihydroxy substitution pattern (as in the target compound and chalcone analogs) enhances hydrogen-bonding interactions, which may improve solubility in polar solvents and influence biological activity (e.g., anti-HIV activity in ).

- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., ) reduce electron density on the aromatic ring, altering reactivity and intermolecular interactions compared to hydroxylated analogs.

Physicochemical Properties

Solvatochromism and UV-Vis Spectroscopy

- Chalcone Derivative (1-(2,5-Dihydroxyphenyl)-3-pyridin-2-yl-propenone): Exhibits solvatochromic behavior with bathochromic shifts in aprotic solvents (e.g., DMSO: λₘₐₓ = 314 nm and 236 nm). Acidic conditions induce darker color changes due to protonation/deprotonation of hydroxyl groups .

- Flavone Derivatives : Cyclization of the chalcone eliminates the α,β-unsaturated ketone, resulting in a single UV-Vis peak at 309.5 nm, distinct from the dual peaks of the chalcone precursor .

- Pyridinone Core: Pyridin-2-one derivatives typically show absorption in the 250–320 nm range, influenced by substituents. For example, electron-withdrawing groups (e.g., -F, -Cl) may redshift λₘₐₓ compared to hydroxylated analogs.

Cytotoxicity and Therapeutic Potential

- Chalcone Derivative : Displays low cytotoxicity (cell viability >60% in T47D cancer cells) due to reversible H-bonding between hydroxyl groups and cellular targets .

- Butyl 2,5-Dihydroxyphenyl Acetate : Demonstrates potent anti-HIV activity (EC₅₀ = 9.80 μM), attributed to the 2,5-dihydroxy motif’s ability to interact with viral enzymes .

- 5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone: A metabolite with high bioavailability, detected in synovial fluid, suggesting hydroxyl positioning (3',4' vs. 2,5) influences tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.